N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 687564-04-1
Cat. No.: VC6789560
Molecular Formula: C24H24ClN3O2S2
Molecular Weight: 486.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687564-04-1 |
|---|---|
| Molecular Formula | C24H24ClN3O2S2 |
| Molecular Weight | 486.05 |
| IUPAC Name | N-(4-butylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H24ClN3O2S2/c1-2-3-4-16-5-9-18(10-6-16)26-21(29)15-32-24-27-20-13-14-31-22(20)23(30)28(24)19-11-7-17(25)8-12-19/h5-12H,2-4,13-15H2,1H3,(H,26,29) |
| Standard InChI Key | MUDUKSWJVVEVIM-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a thieno[3,2-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. The core is substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a thioacetamide moiety linked to a 4-butylphenyl group. The 4-chlorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and target binding, while the butylphenyl chain may influence lipophilicity and membrane permeability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 687564-04-1 |
| Molecular Formula | C₂₄H₂₄ClN₃O₂S₂ |
| Molecular Weight | 486.05 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Synthesis and Preparation
Optimization Challenges
Key challenges include regioselectivity during cyclization and minimizing side reactions during sulfur-based substitutions. Purification often requires chromatography due to the compound’s moderate solubility.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary studies on related compounds suggest inhibition of tyrosine kinases (e.g., EGFR and VEGFR) and induction of apoptosis in cancer cells . The thioacetamide moiety may act as a hydrogen bond donor, improving target affinity .
Table 2: Hypothesized Biological Targets
| Target | Proposed Mechanism |
|---|---|
| DNA Gyrase | Inhibition of DNA supercoiling |
| EGFR Kinase | Competitive ATP binding blockade |
| Tubulin Polymerization | Disruption of microtubule assembly |
Comparative Analysis with Structural Analogues
Analogues with Modified Aryl Groups
Replacing the 4-chlorophenyl group with a 3-methoxyphenyl moiety (as in CAS 877654-89-2) reduces electron-withdrawing effects, altering pharmacokinetic properties . Such modifications highlight the role of substituents in tuning bioactivity.
Core Heterocycle Variations
Compounds like 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (PubChem CID 20346858) lack the pyrimidine ring, resulting in diminished kinase inhibition but retained antimicrobial effects .
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